Cas no 1218790-85-2 (2-Propoxypyridine-3-boronic acid)

2-Propoxypyridine-3-boronic acid is a boronic acid derivative featuring a propoxy-substituted pyridine ring, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings. The boronic acid moiety enables efficient formation of carbon-carbon bonds, while the propoxy group may improve solubility and stability in organic solvents. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of pyridine scaffolds is required. Its structural features make it a versatile intermediate for synthesizing complex heterocyclic compounds. Careful handling under inert conditions is recommended to preserve its reactivity.
2-Propoxypyridine-3-boronic acid structure
1218790-85-2 structure
Product Name:2-Propoxypyridine-3-boronic acid
CAS No:1218790-85-2
MF:C8H12BNO3
MW:180.996782302856
MDL:MFCD13195680
CID:829208
PubChem ID:19594962
Update Time:2025-05-20

2-Propoxypyridine-3-boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Propoxypyridin-3-yl)boronic acid
    • 2-Propoxypyridine-3-boronic acid
    • MFCD13195680
    • 1218790-85-2
    • AKOS006336466
    • FD10173
    • 2-Propoxypyridine-3-boronicacid
    • (2-Propoxypyridin-3-yl)boronicacid
    • AS-48827
    • CS-0175972
    • DTXSID20598914
    • 2-PROPOXYPYRIDIN-3-YLBORONIC ACID
    • Boronic acid, B-(2-propoxy-3-pyridinyl)-
    • DB-365294
    • MDL: MFCD13195680
    • Inchi: 1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3
    • InChI Key: DDCHOASBQZMXFI-UHFFFAOYSA-N
    • SMILES: O(C1C(B(O)O)=CC=CN=1)CCC

Computed Properties

  • Exact Mass: 181.09100
  • Monoisotopic Mass: 181.0910234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 344.2±52.0 °C at 760 mmHg
  • Flash Point: 162.0±30.7 °C
  • PSA: 62.58000
  • LogP: -0.44980
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Propoxypyridine-3-boronic acid Security Information

2-Propoxypyridine-3-boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Propoxypyridine-3-boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1218790-85-2)2-Propoxypyridine-3-boronic acid
Order Number:A1166040
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:26
Price ($):547.0/157.0
Email:sales@amadischem.com

Additional information on 2-Propoxypyridine-3-boronic acid

2-Propoxypyridine-3-boronic Acid: A Comprehensive Overview

2-Propoxypyridine-3-boronic acid (CAS No. 1218790-85-2) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its pyridine ring substituted with a propoxy group at the 2-position and a boronic acid moiety at the 3-position, serves as a valuable building block for constructing complex molecular architectures. The presence of the boronic acid group makes it particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis.

The synthesis of 2-propoxypyridine-3-boronic acid typically involves multi-step processes that highlight the importance of regioselectivity and functional group compatibility. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate the coupling of arylboronic acids with halides, significantly streamlining the production process. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.

One of the most compelling applications of 2-propoxypyridine-3-boronic acid lies in its use as an intermediate in drug discovery. The pyridine ring is a common structural motif in many bioactive compounds, and the boronic acid group provides a versatile handle for further functionalization. For example, this compound has been utilized in the construction of heterocyclic frameworks that exhibit potent anti-inflammatory and anticancer activities. Recent studies have demonstrated that derivatives of 2-propoxypyridine-3-boronic acid can modulate key cellular pathways involved in disease progression, making them promising candidates for therapeutic development.

In addition to its role in medicinal chemistry, 2-propoxypyridine-3-boronic acid has found applications in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The ability to perform cross-coupling reactions allows for the incorporation of this compound into polymer backbones with precise control over molecular weight and functionality. Such materials hold potential for use in electronic devices, sensors, and energy storage systems.

From an analytical standpoint, 2-propoxypyridine-3-boronic acid has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided critical insights into its molecular structure and reactivity. These studies have revealed that the propoxy group enhances the compound's solubility in organic solvents, facilitating its use in solution-phase reactions.

Looking ahead, ongoing research is focused on expanding the utility of 2-propoxypyridine-3-boronic acid through innovative synthetic strategies and functional group modifications. The integration of machine learning algorithms into synthetic planning is expected to accelerate the discovery of novel applications for this compound. Furthermore, efforts are underway to explore its potential as a precursor for bioconjugates and nanomaterials, which could revolutionize fields such as diagnostics and drug delivery.

In conclusion, 2-propoxypyridine-3-boronic acid stands as a testament to the ingenuity and creativity within contemporary chemical research. Its unique combination of structural features and reactivity makes it an indispensable tool for advancing scientific discovery across multiple disciplines. As research continues to uncover new possibilities for this compound, its impact on both academic and industrial settings is poised to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1218790-85-2)2-Propoxypyridine-3-boronic acid
A1166040
Purity:99%/99%
Quantity:5g/1g
Price ($):547.0/157.0
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